Bienvenue dans la boutique en ligne BenchChem!

3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone

Medicinal Chemistry Physicochemical Profiling Drug Design

3-(4-Fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone (CAS 477856-07-8) is a synthetic, fluorinated 4-hydroxy-2(1H)-pyridinone derivative with the molecular formula C₁₇H₁₄FNO₃ and a molecular weight of 299.30 g/mol. The compound features a 4-hydroxy-2(1H)-pyridinone core substituted with a 4-fluorobenzyl group at the 3-position and a 2-furylmethyl moiety at the N1-position.

Molecular Formula C17H14FNO3
Molecular Weight 299.301
CAS No. 477856-07-8
Cat. No. B2672735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone
CAS477856-07-8
Molecular FormulaC17H14FNO3
Molecular Weight299.301
Structural Identifiers
SMILESC1=COC(=C1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O
InChIInChI=1S/C17H14FNO3/c18-13-5-3-12(4-6-13)10-15-16(20)7-8-19(17(15)21)11-14-2-1-9-22-14/h1-9,20H,10-11H2
InChIKeyRGEZSFMSEAFEDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone (CAS 477856-07-8): Compound Identity and Procurement Baseline


3-(4-Fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone (CAS 477856-07-8) is a synthetic, fluorinated 4-hydroxy-2(1H)-pyridinone derivative with the molecular formula C₁₇H₁₄FNO₃ and a molecular weight of 299.30 g/mol [1]. The compound features a 4-hydroxy-2(1H)-pyridinone core substituted with a 4-fluorobenzyl group at the 3-position and a 2-furylmethyl moiety at the N1-position [1]. This scaffold belongs to a privileged class of heterocycles recognized for metal-chelating properties and diverse biological activities including enzyme inhibition [2]. The compound is commercially available at ≥95% purity for research use .

Why 3-(4-Fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone Cannot Be Replaced by In-Class Analogs


Within the 4-hydroxy-2(1H)-pyridinone chemical space, even single-atom substitutions produce quantifiable differences in lipophilicity, electronic character, and hydrogen-bonding capacity that directly impact membrane permeability, metabolic stability, and target-binding behavior. The 4-fluorobenzyl substituent at C3 in this compound introduces a distinctive combination of electronegativity and hydrophobic character compared to the non-fluorinated benzyl analog (CAS 478247-65-3), while the N1-furylmethyl group provides a heteroaromatic surface distinct from simple N-alkyl or N-benzyl congeners. Generic substitution with a non-fluorinated or differently substituted analog risks altering both the physicochemical property profile and the scaffold's metal-coordination geometry, which is critical for applications in chelation chemistry and enzyme inhibition studies [1][2]. The quantitative evidence below demonstrates that these structural features produce measurable, procurement-relevant differentiation.

Quantitative Differentiation Evidence for 3-(4-Fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) vs. Non-Fluorinated Benzyl Analog

The 4-fluoro substitution on the benzyl ring increases computed lipophilicity relative to the non-fluorinated analog. The target compound exhibits an XLogP3 of 2.4, compared to a predicted XLogP3 of approximately 1.9–2.1 for the non-fluorinated 3-benzyl analog (CAS 478247-65-3, C₁₇H₁₅NO₃, MW 281.31), based on the established contribution of aromatic fluorine to logP (ΔlogP ≈ +0.3 to +0.5 for mono-fluorination of a benzyl group) [1]. This ~0.3–0.5 log unit increase corresponds to approximately a 2- to 3-fold increase in lipophilicity, which class-level SAR evidence indicates can enhance passive membrane permeability [2].

Medicinal Chemistry Physicochemical Profiling Drug Design

Fluorine-Mediated Metabolic Stability Advantage Over Non-Fluorinated Analog

The para-fluorine substituent on the benzyl ring of the target compound blocks a primary site of cytochrome P450-mediated oxidative metabolism (aromatic hydroxylation) that is available in the non-fluorinated analog (CAS 478247-65-3). Class-level evidence from fluorinated drug design literature demonstrates that aromatic C–H to C–F substitution at the para position routinely reduces intrinsic clearance by 2- to 10-fold in hepatic microsome assays, as the C–F bond (bond dissociation energy ~130 kcal/mol vs. ~112 kcal/mol for C–H) is resistant to P450 oxidation [1][2]. This metabolic blocking effect is well-established across multiple chemotypes: for example, fluorination of the benzyl position in related pyridinone-based HIV-1 NNRTIs contributed to improved metabolic stability profiles [3].

Drug Metabolism Medicinal Chemistry Pharmacokinetics

Molecular Weight and Rotatable Bond Profile Differentiate Target from Di-Fluorinated and N-Alkyl Congeners

The target compound (MW 299.30, 4 rotatable bonds) occupies a distinct physicochemical niche between the simpler non-fluorinated analog (MW 281.31) and the bulkier 1,3-bis(4-fluorobenzyl) derivative (CAS 478247-88-0, C₁₉H₁₅F₂NO₂, MW 327.33) [1]. With a single fluorine atom and a furylmethyl N-substituent, the target compound maintains a favorable drug-likeness profile: MW < 300, XLogP3 = 2.4 (<5), HBD = 1, HBA = 4, TPSA = 53.7 Ų, and rotatable bonds = 4 — all within Lipinski and Veber parameter space [1]. In contrast, the 1,3-bis(4-fluorobenzyl) analog exceeds MW 325 and has a higher topological polar surface area and additional rotatable bonds. The 4-hydroxy-2(1H)-pyridinone class broadly shows that mono-N-substitution with a heteroaromatic group (here, furylmethyl) provides a balance of solubility and permeability not achievable with bis-benzyl substitution patterns .

Physicochemical Profiling Lead Optimization Drug-Likeness

Aqueous Solubility at Physiological pH with Differentiated N1-Heteroaromatic Substitution Pattern

The target compound exhibits an experimentally measured solubility of 33 µg/mL at pH 7.4 [1]. This moderate aqueous solubility, combined with an XLogP3 of 2.4, produces a solubility–lipophilicity profile distinct from both the more hydrophilic N-methyl pyridinones (e.g., deferiprone) and more lipophilic N-benzyl congeners. The N1-furylmethyl group introduces a heteroaromatic oxygen atom capable of additional hydrogen-bond acceptor interactions without the full hydrophobicity penalty of an N-benzyl substituent. The class-level SAR of 4-hydroxy-2(1H)-pyridinones demonstrates that N1-substituent identity modulates both aqueous solubility and metal-chelation geometry, making the furylmethyl substitution pattern a key differentiator from simple N-alkyl (e.g., methyl, ethyl) and N-benzyl analogs in metal-coordination applications [2].

Solubility Biopharmaceutics Formulation

4-Hydroxy-2(1H)-pyridinone Metal-Chelation Scaffold with Fluorine-Enhanced Electron Withdrawal

The 4-hydroxy-2(1H)-pyridinone core is a well-established bidentate metal-chelating motif, with the hydroxyl and carbonyl oxygen atoms forming stable complexes with Fe³⁺, Al³⁺, Ga³⁺, and other hard metal ions [1]. In the target compound, the electron-withdrawing 4-fluorobenzyl substituent at C3 modulates the electron density on the chelating oxygens through the conjugated π-system, which class-level computational studies indicate can alter the pKa of the 4-OH group and consequently affect metal-binding affinity at specific pH ranges [2]. The furylmethyl N1-substituent, unlike simple alkyl groups, provides an additional oxygen-based hydrogen-bond acceptor that may participate in second-sphere coordination interactions. While compound-specific pFe³⁺ or log β values have not been published for CAS 477856-07-8, the 4-hydroxy-2(1H)-pyridinone scaffold class consistently demonstrates pFe³⁺ values in the range of 15–22, with electron-withdrawing substituents generally enhancing affinity relative to electron-donating ones [3].

Metal Chelation Bioinorganic Chemistry Iron Chelation

Empirical HIV-1 NNRTI Class Association with a Distinctive Substitution Pattern

The 4-benzyl pyridinone chemotype has been validated as a potent non-nucleoside HIV-1 reverse transcriptase inhibitor (NNRTI) scaffold, with lead compounds from Dollé et al. (2000) achieving IC₅₀ values of 0.2–6 nM against HIV-1 replication in CEM-SS cells [1]. While the specific target compound (CAS 477856-07-8) has not been individually profiled in published anti-HIV assays, its structural features — a pyridinone core with C3-benzyl (fluorinated) and N1-substitution — map directly onto the pharmacophore established for this NNRTI class. The fluorine substituent at the para position of the benzyl group differentiates this compound from the originally reported 4-benzyl pyridinones (which were primarily unsubstituted or methoxy-substituted at the benzyl ring), and QSAR studies of pyridinone NNRTIs indicate that para-substitution on the benzyl ring modulates both potency and resistance profiles [2]. Additionally, the Curie-pyridinone subclass demonstrated specificity for HIV-1 over HIV-2, a selectivity feature that distinguishes pyridinone NNRTIs from other NNRTI chemotypes [3].

Antiviral Research HIV-1 Reverse Transcriptase

Recommended Application Scenarios for 3-(4-Fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone Based on Quantitative Evidence


Metal-Chelation Studies Requiring Electron-Withdrawn Pyridinone Ligands

The target compound is the appropriate procurement choice for researchers investigating Fe³⁺, Al³⁺, or Ga³⁺ chelation where the electron-withdrawing 4-fluorobenzyl group is expected to modulate the pKa of the 4-OH chelating moiety and enhance metal-binding affinity relative to non-fluorinated analogs [1]. The furylmethyl N1-substituent provides an additional oxygen-based hydrogen-bond acceptor that may influence second-sphere coordination geometry, a structural feature not available with N-alkyl pyridinone chelators such as deferiprone [2]. The compound's moderate aqueous solubility (33 µg/mL at pH 7.4) supports its use in physiologically relevant chelation assays [3].

HIV-1 NNRTI Lead Discovery with Differentiated Resistance Potential

For medicinal chemistry teams pursuing pyridinone-based NNRTIs, CAS 477856-07-8 offers a procurement-accessible entry point into a chemical space defined by the union of fluorinated benzyl (C3) and furylmethyl (N1) substitution — a combination not represented in the original Dollé et al. series that yielded IC₅₀ values of 0.2–6 nM [4]. The fluorine atom at the para position of the benzyl group may confer a resistance profile distinct from the unsubstituted benzyl analogs, as established SAR for NNRTIs demonstrates that para-substitution affects interactions with Tyr181 and Tyr188 in the NNRTI binding pocket [5].

Physicochemical Profiling and Drug-Likeness Benchmarking in Fluorinated Heterocycle Libraries

With MW 299.30, XLogP3 2.4, HBD 1, HBA 4, TPSA 53.7 Ų, and 4 rotatable bonds, the target compound sits at an informative physicochemical 'sweet spot' within the fluorinated pyridinone series, between the non-fluorinated analog (MW 281.31) and the bis-fluorinated analog (MW 327.33) [3]. This makes it an ideal reference compound for establishing structure–property relationship (SPR) trends in fluorinated heterocycle libraries, particularly for quantifying the lipophilicity increment of mono-fluorination (ΔXLogP3 ~+0.3–0.5) and its impact on permeability–solubility trade-offs [6].

Metabolic Stability Optimization in Early-Stage Lead Refinement

For lead optimization programs where metabolic soft spots on the benzyl ring are a concern, the target compound's para-fluorobenzyl substituent provides a well-characterized metabolic blocking strategy. Class-level evidence demonstrates that C–H to C–F substitution at the para position consistently reduces P450-mediated oxidative clearance [6][7]. Procurement of the fluorinated compound, rather than the non-fluorinated 3-benzyl analog (CAS 478247-65-3), enables direct experimental comparison of intrinsic clearance in hepatocyte or microsomal assays to quantify the metabolic stability advantage conferred by fluorine substitution in this specific chemotype.

Quote Request

Request a Quote for 3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.